molecular formula C14H16N2O4 B4843448 N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide

N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide

Cat. No. B4843448
M. Wt: 276.29 g/mol
InChI Key: QGMCCPXKMAROMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide, commonly known as A-412997, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 is widely distributed in the peripheral and central nervous system, and it plays a key role in pain sensation, inflammation, and thermoregulation. A-412997 has been extensively studied for its potential therapeutic applications in pain management, neuroinflammation, and other disorders.

Mechanism of Action

A-412997 acts as a competitive antagonist of the N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide receptor, binding to the same site as capsaicin and other agonists. By blocking the activation of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide, A-412997 can reduce the influx of calcium ions and other cations, which are responsible for the depolarization and the release of neuropeptides and inflammatory mediators. A-412997 can also inhibit the sensitization of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide by inflammatory mediators, such as prostaglandins and cytokines, which can enhance the response of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide to noxious stimuli.
Biochemical and Physiological Effects:
A-412997 has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It can reduce the nociceptive behavior induced by thermal, mechanical, and chemical stimuli, both acute and chronic. A-412997 can also decrease the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and the activity of enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. A-412997 can also modulate the thermoregulatory response to heat and cold stimuli, by blocking the activation of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide in the thermoregulatory centers of the brain.

Advantages and Limitations for Lab Experiments

A-412997 has several advantages as a pharmacological tool for studying N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide and its role in pain and inflammation. It is a highly selective and potent antagonist of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide, with minimal off-target effects. It can be administered by various routes, including oral, intraperitoneal, and intravenous, and it has a relatively long half-life and duration of action. A-412997 can also be used in combination with other drugs or therapies, to enhance their efficacy or to reduce their side effects.
However, A-412997 also has some limitations and challenges for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and characterization. It may also have some variability in its pharmacokinetics and pharmacodynamics, depending on the species, strain, and gender of the animals used. A-412997 may also have some potential side effects or toxicity, which need to be carefully monitored and evaluated.

Future Directions

There are several future directions for the research on A-412997 and its potential therapeutic applications. One direction is to explore the molecular mechanisms of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide regulation and modulation, and to identify new targets and pathways for pain and inflammation management. Another direction is to investigate the role of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide in other physiological and pathological processes, such as cancer, diabetes, and cardiovascular diseases. A-412997 can also be used as a lead compound for the development of new N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide antagonists or other drugs that target the TRP family of ion channels. Finally, A-412997 can be tested in clinical trials for its safety and efficacy in human patients with pain or inflammation disorders.

Scientific Research Applications

A-412997 has been widely used as a pharmacological tool to investigate the role of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide in various biological processes. It has been shown to block the activation of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide by capsaicin, heat, and acid, both in vitro and in vivo. A-412997 has also been used to study the involvement of N-(3,4-dimethoxyphenyl)-5-ethyl-3-isoxazolecarboxamide in pain sensation, neuroinflammation, and thermoregulation. In addition, A-412997 has been tested for its potential therapeutic applications in various animal models of pain, inflammation, and other disorders.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-ethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-10-8-11(16-20-10)14(17)15-9-5-6-12(18-2)13(7-9)19-3/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMCCPXKMAROMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-5-ethyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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